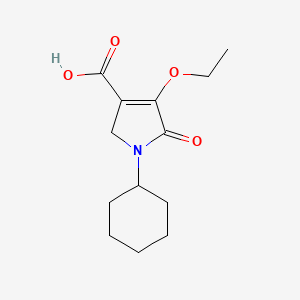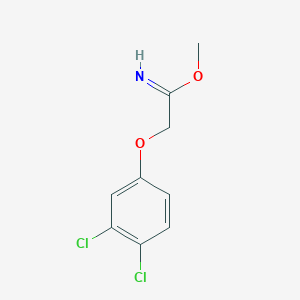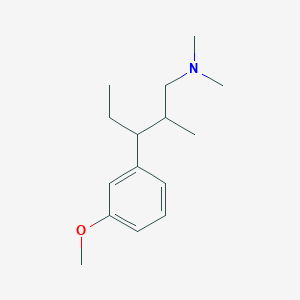![molecular formula C17H26ClN3O2 B8605991 tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8605991.png)
tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an amino group, a chlorophenyl group, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloroacetophenone with piperazine to form 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethanone. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-Amino-1-(2-bromo-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester
- 4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester
- 4-[2-Amino-1-(2-methyl-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H26ClN3O2 |
|---|---|
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3 |
Clé InChI |
SPFGCLDMSVZWGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8605923.png)



![2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8605945.png)
![1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine](/img/structure/B8605950.png)




![4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol](/img/structure/B8605999.png)


